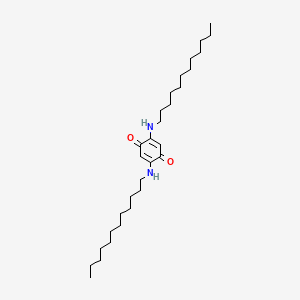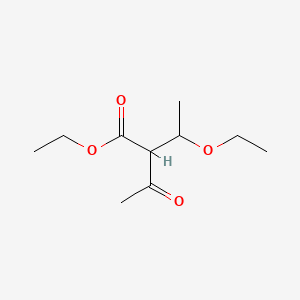
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid typically involves multiple steps, starting with the iodination of phenol derivatives. The amino group is introduced through nitration followed by reduction. The phenylacetic acid moiety is then attached via esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while substitution of iodine atoms can lead to various functionalized derivatives.
Scientific Research Applications
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Shares the triiodophenoxy structure but lacks the phenylacetic acid moiety.
2-Phenylacetic acid: Lacks the triiodophenoxy and amino groups.
3-Nitro-2,4,6-triiodophenoxyacetic acid: Contains a nitro group instead of an amino group.
Uniqueness
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is unique due to the combination of iodine atoms, an amino group, and a phenylacetic acid moiety
Properties
CAS No. |
21761-85-3 |
|---|---|
Molecular Formula |
C14H10I3NO3 |
Molecular Weight |
620.95 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H10I3NO3/c15-8-6-9(16)13(10(17)11(8)18)21-12(14(19)20)7-4-2-1-3-5-7/h1-6,12H,18H2,(H,19,20) |
InChI Key |
AGBPWBNBTQKNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



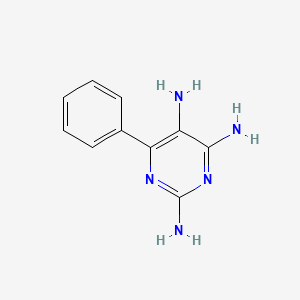

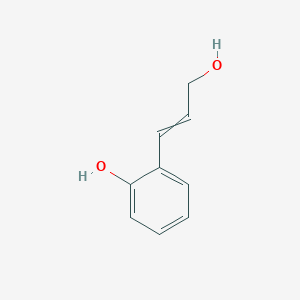
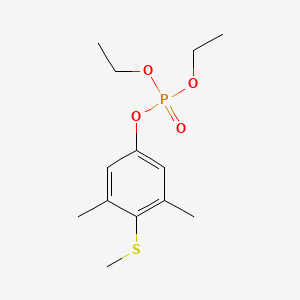



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
